molecular formula C5H7ClN2 B3193568 3-Aminopyridine hydrochloride CAS No. 73074-20-1

3-Aminopyridine hydrochloride

Cat. No. B3193568
CAS RN: 73074-20-1
M. Wt: 130.57 g/mol
InChI Key: XNYFAJZQMFNULQ-UHFFFAOYSA-N
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Description

3-Aminopyridine is an aminopyridine and a colorless solid . It is also known by other names such as 3-Pyridinamine and 3-Pyridylamine . The empirical formula is C5H6N2 and it has a molecular weight of 94.11 .


Synthesis Analysis

3-Aminopyridine is prepared by heating nicotinamide with sodium hypobromite (Hofmann rearrangement), which is in turn prepared in situ by the reaction of sodium hydroxide and bromine at 70 °C . It can be used in the synthesis of organic ligand 3-pyridylnicotinamide . Current synthetic methods towards 3-aminopiperidines and 3-aminoazepanes encompass various approaches, including Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine or the cyclisation of α-amino acids .


Molecular Structure Analysis

The molecular structure of 3-Aminopyridine is represented by the SMILES string Nc1cccnc1 . This indicates that it is a basic, hydrophilic, and polar compound .


Chemical Reactions Analysis

Most pyridines, including 3-Aminopyridine, are hydrophilic compounds with pKa around 5.2-6 . The hydrophilic nature of these compounds requires the use of ion-pairing reagents that are not compatible with LC/MS .


Physical And Chemical Properties Analysis

3-Aminopyridine appears as flakes . It has a boiling point of 248 °C (lit.) and a melting point of 60-63 °C (lit.) . It is soluble in water and in alcohol and benzene .

Safety and Hazards

3-Aminopyridine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT RE 2, and STOT SE 3 . It has a flash point of 190.4 °F (88 °C) - closed cup . The target organs are the respiratory system .

Future Directions

Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives, its coordination site with metals, and biological activities using systematic literature review and content analysis .

properties

CAS RN

73074-20-1

Product Name

3-Aminopyridine hydrochloride

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

pyridin-3-amine;hydrochloride

InChI

InChI=1S/C5H6N2.ClH/c6-5-2-1-3-7-4-5;/h1-4H,6H2;1H

InChI Key

XNYFAJZQMFNULQ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N.Cl

Canonical SMILES

C1=CC(=CN=C1)N.Cl

Other CAS RN

73074-20-1

Related CAS

462-08-8 (Parent)

Origin of Product

United States

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